molecular formula C17H16O5 B1324009 3-Acetoxy-3',4'-dimethoxybenzophenone CAS No. 890100-42-2

3-Acetoxy-3',4'-dimethoxybenzophenone

Cat. No. B1324009
M. Wt: 300.3 g/mol
InChI Key: WSFQGUCKUZKNKK-UHFFFAOYSA-N
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Description

3-Acetoxy-3’,4’-dimethoxybenzophenone is a chemical compound with the CAS Number: 890100-42-2 and a linear formula of C17H16O5 . It is also known as ADB-FUBINACA, a novel synthetic cannabinoid that belongs to the benzophenone chemical class.


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-3’,4’-dimethoxybenzophenone consists of 39 bonds in total, including 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 ketone (aromatic), and 2 ethers .

Scientific Research Applications

Photobehavior and Hydrogen Abstraction Studies

A study investigated the hydrogen abstraction by excited triplet states of benzophenone derivatives, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, from various substrates in different media using laser flash photolysis (LFP) (Jornet et al., 2011). This research is crucial for understanding the photobehavior of benzophenone derivatives in various environments, including their potential applications in material science and photochemistry.

Synthesis of Bis(heteroatom-substituted)carbenes

Another significant application is in the synthesis of 2,5-dihydro-1,3,4-oxadiazoles and bis(heteroatom-substituted)carbenes. These materials are derived from reactions involving compounds like 3-Acetoxy-3',4'-dimethoxybenzophenone and are useful for generating various organic compounds, including cyclopropanones and cyclopropenones (Warkentin, 2009).

Photochemical Transformations in Organic Chemistry

Research on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, including derivatives of dimethoxybenzophenones, demonstrates their utility in photochemical transformations. These compounds are used in synthetic organic chemistry for producing various photoproducts, indicating their potential in selective synthetic processes (Plíštil et al., 2006).

Mesomorphic Properties of Tetraphenylethenes

The study of tetraphenylethenes, including derivatives of 4,4'-dimethoxybenzophenone, reveals their mesomorphic properties. These compounds, with lipophilic side chains, show potential in the development of advanced functional materials with specific mesophase characteristics (Schultz et al., 2001).

Methyl Transferase Enzyme Research

A study on Acetobacterium dehalogenans isolated an enzyme capable of transferring methyl groups from compounds like veratrol (dimethoxybenzene) to a corrinoid protein. This research provides insights into the biological transformations involving methoxy and dimethoxy compounds (Engelmann et al., 2001).

Photoexcited States in UV Absorbers

A study examined the UV absorption and excited states of various benzophenone derivatives, including dimethoxybenzophenone, as UV absorbers. This research contributes to our understanding of the photophysical properties of these compounds, relevant in sunscreen formulations and UV protection materials (Kumasaka et al., 2014).

properties

IUPAC Name

[3-(3,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)13-7-8-15(20-2)16(10-13)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFQGUCKUZKNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641675
Record name 3-(3,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-3',4'-dimethoxybenzophenone

CAS RN

890100-42-2
Record name Methanone, [3-(acetyloxy)phenyl](3,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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